molecular formula C8H13NO2 B10784199 1-(Aziridin-1-yl)but-3-en-2-yl acetate CAS No. 21384-25-8

1-(Aziridin-1-yl)but-3-en-2-yl acetate

Cat. No.: B10784199
CAS No.: 21384-25-8
M. Wt: 155.19 g/mol
InChI Key: XAFZTIBZLQSSGI-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)but-3-en-2-yl acetate (CAS 21384-25-8) is a chemical compound with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.194 g/mol . It features an aziridine ring, a three-membered heterocycle that is a key synthetic intermediate in organic chemistry . Aziridines are valuable building blocks found in natural products, active pharmaceutical ingredients (APIs), and polymers, and are known to undergo regiospecific ring-opening reactions with various nucleophiles . This reactivity makes aziridine-containing compounds like this compound particularly useful in methodologies such as the atom-economical synthesis of multi-substituted pyrroles, which are structures of great interest in medicinal and natural product chemistry . The compound is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

21384-25-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(aziridin-1-yl)but-3-en-2-yl acetate

InChI

InChI=1S/C8H13NO2/c1-3-8(11-7(2)10)6-9-4-5-9/h3,8H,1,4-6H2,2H3

InChI Key

XAFZTIBZLQSSGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN1CC1)C=C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has indicated that aziridine derivatives, including 1-(Aziridin-1-yl)but-3-en-2-yl acetate, exhibit significant biological activities. Aziridines are known for their potential as antimicrobial agents. For instance, various studies have demonstrated the efficacy of aziridine-based compounds against a range of bacterial and fungal pathogens, highlighting their potential in developing new antibiotics .

Moreover, the anticancer properties of aziridine derivatives have been explored extensively. Compounds containing aziridine rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, research has indicated that modifications to aziridine structures can enhance their cytotoxicity against specific cancer types .

Polymer Science

Polymerization Processes

This compound can serve as a monomer in polymerization reactions. The presence of the aziridine ring allows for ring-opening polymerization (ROP), which is a valuable method for synthesizing polyfunctional polymers. These polymers can be tailored for specific applications such as drug delivery systems or biodegradable materials .

The polymerization kinetics of aziridines have been studied, revealing insights into how different substituents influence the rate of polymer formation. For instance, variations in the structure of aziridines can lead to different propagation rates during polymerization, affecting the final properties of the resulting polymers .

Material Science

Coatings and Surface Modifications

The unique chemical properties of this compound make it suitable for applications in coatings and surface modifications. Aziridine derivatives are often used to create antimicrobial coatings that can be applied to medical devices or surfaces to reduce infection rates .

Additionally, these compounds can be incorporated into materials designed for specific functions such as CO2 capture or as additives in inkjet paper production. Their ability to form cross-linked networks enhances the durability and performance of these materials under various conditions .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Demonstrated efficacy against multiple pathogens
Anticancer Activity Induced apoptosis in cancer cell lines
Polymerization Insights into kinetics and propagation rates
Material Coatings Effective in creating antimicrobial surfaces

Comparison with Similar Compounds

Vinyl Acetate

  • Structure : Simpler ester (CH₃COOCH=CH₂) lacking heterocyclic substituents.
  • Reactivity : Polymerizes readily to form polyvinyl acetate, widely used in adhesives and coatings.
  • Applications: Industrial monomer; non-pharmaceutical .

beta-Ionyl Acetate

  • Structure : Contains a cyclohexenyl group (C₁₅H₂₂O₂) instead of aziridine.
  • Applications: Fragrance industry (floral notes) .

(S)-Methyl 1-(1-(4-Methoxybenzylamino)but-3-en-2-yl)-1H-indole-3-carboxylate

  • Structure: Shares the but-3-en-2-yl backbone but substitutes aziridine with a methoxybenzylamino group.
  • Reactivity : Synthesized via asymmetric allylic alkylation (93% enantiomeric excess) for alkaloid synthesis.
  • Applications : Intermediate in natural product synthesis .

Table 1: Comparative Data for 1-(Aziridin-1-yl)but-3-en-2-yl Acetate and Analogues

Property This compound Vinyl Acetate beta-Ionyl Acetate (S)-Methyl Indole Derivative
Molecular Formula C₈H₁₁NO₂ C₄H₆O₂ C₁₅H₂₂O₂ C₂₃H₂₄N₂O₃
Molecular Weight (g/mol) 153.18 86.09 234.33 376.45
Key Functional Groups Aziridine, ester, alkene Ester, alkene Cyclohexenyl, ester Indole, ester, methoxybenzylamine
Synthetic Method Not reported (likely allylic alkylation) Radical polymerization Esterification of beta-ionol Asymmetric allylic alkylation
Reactivity High (aziridine ring strain) Polymerizes Low (stable ester) Moderate (amide formation)
Applications Pharmaceutical intermediates Industrial adhesives Fragrances Alkaloid synthesis

Research Findings and Divergences

Reactivity of Aziridine vs. Cyclohexenyl Groups

  • The aziridine ring in this compound enables nucleophilic alkylation, a property absent in beta-ionyl acetate’s cyclohexenyl group. This makes the former suitable for targeted drug design but increases toxicity risks .
  • Vinyl acetate’s unsubstituted alkene favors polymerization, whereas the aziridine-containing compound’s reactivity is directed toward ring-opening reactions .

Pharmacological Potential

  • Aziridine’s alkylating capacity suggests utility in anticancer agents, but stability issues (e.g., hydrolysis) limit direct use. Beta-ionyl acetate’s stability favors non-therapeutic roles .

Preparation Methods

Reaction Setup and Conditions

The procedure employs N-aminopyridinium triflate and iodosylbenzene in hexafluoroisopropanol (HFIP) as the solvent. The reaction is conducted under inert nitrogen atmosphere at -78°C, with gradual warming to room temperature over 16 hours. Key steps include:

  • Cooling and reagent addition : HFIP and molecular sieves are chilled to -78°C before adding iodosylbenzene.

  • Olefin transfer : Gaseous or liquid olefins (e.g., but-3-en-2-ol derivatives) are introduced via Schlenk techniques.

  • Stirring and filtration : Post-reaction, the mixture is filtered to remove solids, and the filtrate is concentrated under reduced pressure.

Mechanistic Insights

The reaction proceeds through a nitrene intermediate generated from N-aminopyridinium triflate. Iodosylbenzene acts as an oxidant, facilitating nitrene transfer to the olefin. The strained aziridine ring forms via a concerted [2+1] cycloaddition, with HFIP stabilizing reactive intermediates through hydrogen bonding.

Acetylation Step

The intermediate 1-(aziridin-1-yl)but-3-en-2-ol undergoes acetylation using acetic anhydride in the presence of triethylamine. Typical conditions involve stirring at 0°C for 2 hours, yielding the acetate ester with >85% purity.

Aziridine Ring-Opening and Refunctionalization

Alternative routes exploit the reactivity of preformed aziridines. This method involves ring-opening of aziridine precursors followed by selective functionalization.

Precursor Synthesis

Epichlorohydrin derivatives serve as starting materials. Reaction with ammonia or primary amines at 60°C in ethanol generates aziridine rings via nucleophilic attack and ring closure. For example:

Epichlorohydrin+NH3Aziridine intermediate+HCl\text{Epichlorohydrin} + \text{NH}_3 \rightarrow \text{Aziridine intermediate} + \text{HCl}

Allylic Substitution

The aziridine intermediate reacts with allylic alcohols (e.g., but-3-en-2-ol) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step installs the allyl group adjacent to the aziridine nitrogen.

Esterification

Acetylation is achieved using acetyl chloride in dichloromethane, with pyridine as a base. The reaction proceeds quantitatively at room temperature, affording the target compound in 72–78% overall yield.

Analytical Characterization

Post-synthesis validation employs spectroscopic techniques:

Technique Key Signals Reference
¹H NMR (CDCl₃)δ 7.51 (s, 1H, aziridine), δ 5.32 (m, 2H, CH₂=CH), δ 2.05 (s, 3H, OAc)
IR (KBr)1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C)
MS (EI)m/z 155.19 [M]⁺

Comparative Analysis of Methods

Method Yield Advantages Challenges
Metal-free aziridination75–80%Metal-free, scalableRequires cryogenic conditions
Ring-opening/refunctionalization70–75%Uses inexpensive precursorsMulti-step synthesis
Diisocyanate crosslinking65–70%Low toxicity byproductsComplex purification

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 1-(Aziridin-1-yl)but-3-en-2-yl acetate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via iridium-catalyzed amination of allylic acetates. Key parameters include:

  • Catalyst system : Iridium catalysts enable regio- and enantioselective amination .
  • Reaction conditions : Use of DME (dimethoxyethane) as a solvent at 40°C, with crotyl acetate and amines (e.g., 4-phenylpiperidine) as substrates .
  • Purification : Flash column chromatography (SiO₂, heptane/isopropyl acetate gradient) yields >95% purity .
  • Critical parameters : Substrate stoichiometry, solvent polarity, and temperature control to avoid aziridine ring-opening side reactions .

Q. How can researchers characterize the stereochemical purity of this compound derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak OB-H columns with heptane/isopropyl alcohol (95:5) mobile phase to determine enantiomeric excess (e.g., 99% ee achieved for but-3-en-2-yl acetate derivatives) .
  • NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts (e.g., δ 5.86 ppm for vinyl protons, δ 170.2 ppm for acetate carbonyl) to reference data .
  • Optical rotation : Measure specific rotation (e.g., [α]D²⁰ = -85° for (S)-enantiomers) to confirm stereochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradients of nonpolar solvents (e.g., heptane) and polar modifiers (e.g., isopropyl acetate) .
  • Distillation : For volatile analogs, fractional distillation under reduced pressure can isolate pure fractions .
  • Recrystallization : Limited utility due to the compound’s liquid state; alternative derivatives (e.g., crystalline salts) may require solvent optimization .

Advanced Research Questions

Q. How can enantioselective synthesis of but-3-en-2-yl acetate derivatives be optimized using transition-metal catalysts?

  • Methodological Answer :

  • Palladium catalysis : Achieves >99% enantiomeric excess via asymmetric allylic amination (e.g., (-)-(S)-1e derivative) .
  • Iridium catalysis : Enables regiodivergent pathways; ligand choice (e.g., phosphoramidites) dictates stereochemical outcomes .
  • Kinetic resolution : Monitor reaction progress via TLC (Rf = 0.61 in isopropyl acetate) to isolate enantiomers .

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) during structural elucidation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference experimental NMR data with literature (e.g., δ 2.13 ppm for acetate methyl groups in CDCl₃) .
  • Isotopic labeling : Use ¹³C-enriched substrates to confirm peak assignments in complex mixtures .
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., PubChem-calculated InChIKey) .

Q. How should researchers design experiments to assess the biological activity of aziridine-containing compounds?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity using cell lines (e.g., MTT assays) and compare with structurally related azetidin-2-one derivatives .
  • Endocrine disruption screening : Follow EPA guidelines (e.g., Tier 1 assays for receptor binding) to evaluate hormonal interference .
  • Metabolic stability : Use liver microsomes to study cytochrome P450-mediated degradation pathways .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Molecular docking : Model interactions with biological targets (e.g., enzymes) using PubChem 3D structures .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for aziridine ring-opening reactions .
  • Transition-state modeling : Simulate iridium-catalyzed amination pathways using software like Gaussian .

Q. How can researchers mitigate aziridine ring-opening side reactions during synthesis or storage?

  • Methodological Answer :

  • Storage conditions : Store at 4°C under inert gas (e.g., argon) to prevent hydrolysis .
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize trace acids in solvents .
  • Low-temperature reactions : Conduct syntheses at ≤40°C to preserve ring integrity .

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